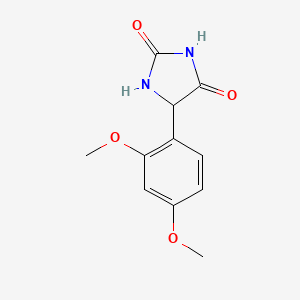

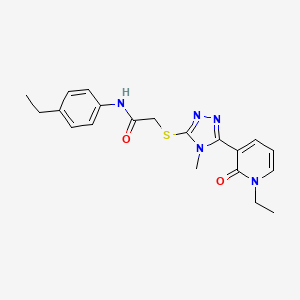

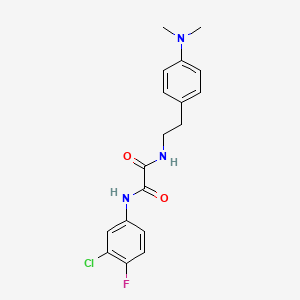

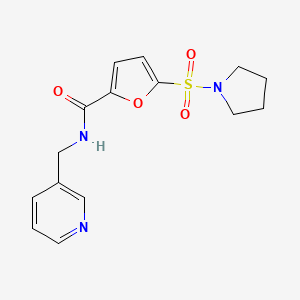

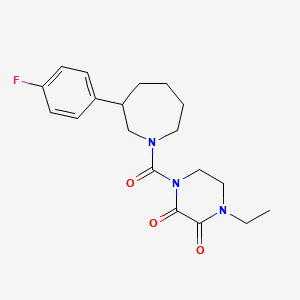

![molecular formula C22H16N4O4S B2568723 N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea CAS No. 1251586-65-8](/img/structure/B2568723.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-N’-benzylurea” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry . They have been synthesized and investigated for their luminescence properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. For instance, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations have been conducted on some derivatives .

Chemical Reactions Analysis

Benzothiazole derivatives exhibit different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . Upon excitation with 365 nm light, some derivatives exhibit bright blue-violet, green, and orange emission in aggregated states .

Physical And Chemical Properties Analysis

Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . They exhibit bright blue-violet, green, and orange emission in aggregated states .

科学的研究の応用

Catalytic Applications

Rhenium(I) complexes with benzothiazole-thiourea derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea, have been studied for their potential in catalysis and their electronic properties. The ligands in these complexes act as monoanionic bidentate N,S-donor chelates, with the crystal structures determined by X-ray single crystal diffraction. These complexes have implications for catalytic applications, given their unique bonding and electronic configurations X. Schoultz, T. Gerber, E. Hosten, 2016.

Environmental Chemistry

In environmental chemistry, the degradation of phenylureas such as diuron, which are major herbicides, has been catalyzed by low molecular weight humic acid-like compounds, including benzoic acid derivatives. This study highlights the role of such compounds in abiotic degradation processes in soil-water systems, demonstrating the environmental relevance of benzothiazole and phenylurea derivatives S. Salvestrini, 2013.

Antimicrobial Agents

The synthesis of N-benzothiazol-2-yl-amides, which can be derived from compounds like N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea, has been explored for the development of antimicrobial agents. These compounds have been synthesized through various catalytic processes, including iron-catalyzed oxidative C(sp2)–H functionalization. The resulting compounds have shown promise as selective agents in good yields, demonstrating the potential of benzothiazole derivatives in the development of new antimicrobial solutions Junke Wang et al., 2014.

将来の方向性

Benzothiazole derivatives have shown potential in various applications, including as anti-tubercular compounds and in white light emission . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and understanding their mechanism of action in more detail.

特性

IUPAC Name |

3-(4-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4S/c1-29-16-9-7-15(8-10-16)26-21(27)19-17(11-12-31-19)25(22(26)28)13-18-23-20(24-30-18)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQJOARHBWAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)

![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)

![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)

![1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2568653.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2568658.png)

![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2568661.png)